Tert-butyl 4-hydroxy-4-(triazol-1-ylmethyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-hydroxy-4-(triazol-1-ylmethyl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research in recent years. Also known as Tert-butyl HET0016, this compound is a selective inhibitor of the enzyme 20-HETE synthase, which plays an important role in regulating blood pressure and other physiological processes. In
作用機序
Tert-butyl HET0016 works by selectively inhibiting the enzyme 20-HETE synthase, which is responsible for the production of 20-HETE. 20-HETE is a potent vasoconstrictor that plays a role in regulating blood pressure and other physiological processes. By inhibiting the production of 20-HETE, Tert-butyl HET0016 can lower blood pressure and potentially inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Tert-butyl HET0016 has been shown to have several biochemical and physiological effects. In addition to lowering blood pressure and potentially inhibiting tumor growth, Tert-butyl HET0016 has been found to reduce inflammation, improve endothelial function, and protect against ischemia-reperfusion injury in animal models.
実験室実験の利点と制限
One advantage of using Tert-butyl HET0016 in lab experiments is its selectivity for 20-HETE synthase, which allows for more precise targeting of this enzyme compared to other inhibitors. However, one limitation of Tert-butyl HET0016 is its relatively low potency, which may require higher concentrations to achieve desired effects.
将来の方向性
There are several future directions for research on Tert-butyl HET0016. One area of interest is its potential therapeutic applications in treating hypertension and other cardiovascular diseases. Additionally, further studies are needed to explore the anti-tumor properties of Tert-butyl HET0016 and its potential use in cancer therapy. Finally, more research is needed to optimize the synthesis and potency of Tert-butyl HET0016 for use in lab experiments and potential clinical applications.
合成法
Tert-butyl HET0016 can be synthesized using a multi-step process that involves the reaction of several chemical reagents. The first step involves the reaction of 4-(triazol-1-ylmethyl)piperidine with tert-butyl 4-bromobenzoate to form tert-butyl 4-(triazol-1-ylmethyl)piperidine-1-carboxylate. In the second step, this compound is treated with lithium diisopropylamide to form tert-butyl 4-hydroxy-4-(triazol-1-ylmethyl)piperidine-1-carboxylate. The final step involves the addition of hydrochloric acid to the reaction mixture to yield Tert-butyl HET0016.
科学的研究の応用
Tert-butyl HET0016 has been extensively studied for its potential therapeutic applications in treating hypertension, cancer, and other diseases. In a study published in the Journal of Pharmacology and Experimental Therapeutics, Tert-butyl HET0016 was found to lower blood pressure in rats by inhibiting the production of 20-HETE, a potent vasoconstrictor. Other studies have suggested that Tert-butyl HET0016 may have anti-tumor properties by inhibiting the growth and proliferation of cancer cells.
特性
IUPAC Name |
tert-butyl 4-hydroxy-4-(triazol-1-ylmethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-12(2,3)20-11(18)16-7-4-13(19,5-8-16)10-17-9-6-14-15-17/h6,9,19H,4-5,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXVJPKUWSNQCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN2C=CN=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-hydroxy-4-(triazol-1-ylmethyl)piperidine-1-carboxylate |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。